3-(4-Methylphenyl)cycloheptan-1-ol
Overview
Description
3-(4-Methylphenyl)cycloheptan-1-ol is an organic compound with the molecular formula C14H20O It is a cycloheptanol derivative where the cycloheptane ring is substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with 4-methylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
Formation of Grignard Reagent: 4-methylbromobenzene is reacted with magnesium in anhydrous ether to form 4-methylphenylmagnesium bromide.
Grignard Reaction: The Grignard reagent is then added to cycloheptanone in an anhydrous ether solution, resulting in the formation of the desired alcohol after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 3-(4-Methylphenyl)cycloheptanone.
Reduction: 3-(4-Methylphenyl)cycloheptane.
Substitution: 3-(4-Methylphenyl)cycloheptyl chloride.
Scientific Research Applications
3-(4-Methylphenyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylcycloheptan-1-ol: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-Methoxyphenyl)cycloheptan-1-ol: Contains a methoxy group instead of a methyl group on the phenyl ring.
3-(4-Chlorophenyl)cycloheptan-1-ol: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
3-(4-Methylphenyl)cycloheptan-1-ol is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s lipophilicity, steric interactions, and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-(4-methylphenyl)cycloheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11-6-8-12(9-7-11)13-4-2-3-5-14(15)10-13/h6-9,13-15H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKKNYTLGVDHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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